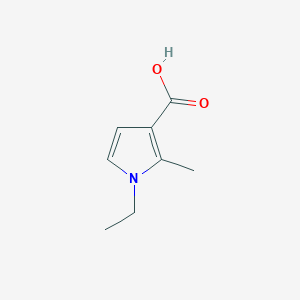

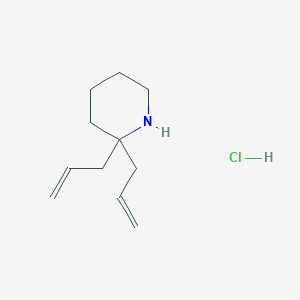

![molecular formula C22H14Cl2N2OS B2795667 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide CAS No. 478050-03-2](/img/structure/B2795667.png)

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole compounds, which are part of the structure of the compound , has been extensively studied. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that synthesizes benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .Molecular Structure Analysis

The molecular structure of “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide” includes a benzothiazole ring, which is a bicyclic heterocyclic moiety, fused with a benzene ring . This structure is part of a wide variety of synthetic and natural products .Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds have been explored in various studies. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Antitumor and Anticancer Activity

- Compounds using the 2-(4-aminophenyl)benzothiazole structure, which is similar to the N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide structure, demonstrated significant antitumor activity against various human tumor cell lines. This highlights their potential in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).

- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound of interest, showed moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

- Benzothiazole derivatives have been found to possess significant antimicrobial and antifungal activities. For example, certain 5-imidazolinone derivatives demonstrated enhanced antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).

- Another study synthesized 6-fluorobenzo[d]thiazole amides, which exhibited antibacterial and antifungal activities comparable or slightly better than standard medicinal drugs (Pejchal, Pejchalová, & Růžičková, 2015).

Photophysical Properties and Applications

- Triphenylamine–benzothiazole derivatives were studied for their temperature-controlled fluorescence switching, suggesting applications in material science and molecular engineering (Kundu et al., 2019).

- Luminescent properties of benzothiazole derivatives were investigated, revealing potential applications in white light emission, which is significant for the development of new lighting and display technologies (Lu et al., 2017).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of the biosynthesis of prostaglandins .

Mode of Action

It’s known that the anti-inflammatory activity of similar compounds is often achieved through the inhibition of cyclo-oxygenase (cox) pathways . Two isoforms of COX, COX-1 and COX-2, have been identified in mammalian cells . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . This pathway is catalyzed by cyclo-oxygenase and 5-lipoxygenase . By inhibiting these enzymes, the compound can reduce the production of these inflammatory mediators.

Result of Action

The search results suggest that benzothiazole derivatives can have significant anti-inflammatory and analgesic effects . This implies that the compound could potentially reduce inflammation and pain in the body.

Propiedades

IUPAC Name |

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFAOCQGZBDZCY-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

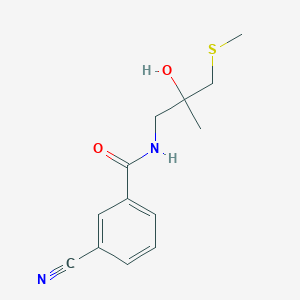

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)

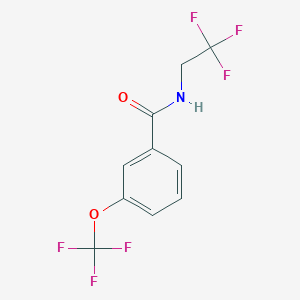

![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)

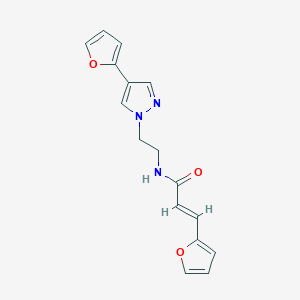

![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)